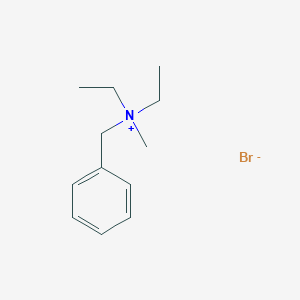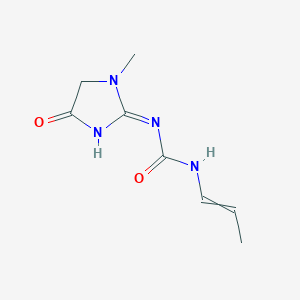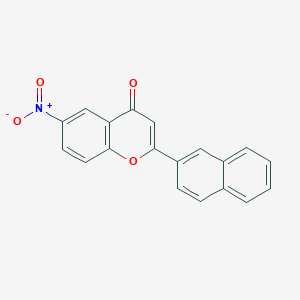![molecular formula C20H23N3 B14379067 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole CAS No. 88368-38-1](/img/structure/B14379067.png)
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by their fused ring structure, which includes both pyrimidine and carbazole moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a butyl-substituted carbazole with an ethyl-substituted pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimido[5,4-c]carbazoles and related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines .
Uniqueness
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is unique due to its specific substitution pattern and the combination of butyl and ethyl groups, which influence its chemical and physical properties
Eigenschaften
CAS-Nummer |
88368-38-1 |
|---|---|
Molekularformel |
C20H23N3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-butyl-7-ethyl-1,4-dihydropyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C20H23N3/c1-3-5-9-16-14-11-12-18-19(20(14)22-13-21-16)15-8-6-7-10-17(15)23(18)4-2/h6-8,10-13,16H,3-5,9H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
TUQPBLSYCWMMGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2=C(C3=C(C=C2)N(C4=CC=CC=C43)CC)NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



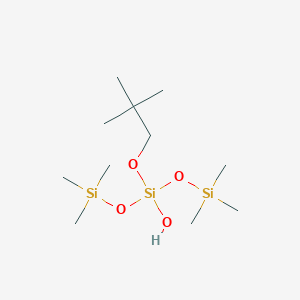

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
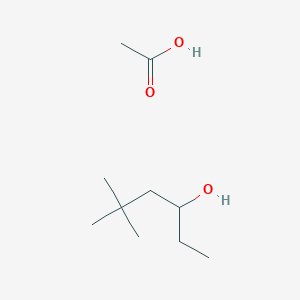
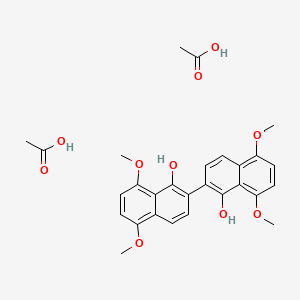
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)

![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

